(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid
Description
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-9-4-6(3-8-9)12-5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAXHZLKSMORNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Ethyl Cyanoacetate Derivative
- Starting Materials: Ethyl cyanoacetate and orthoformic acid triethyl ester.
- Reaction Conditions: The reaction is carried out in a diluent such as isopropyl alcohol at 70–90°C, preferably around 85–90°C, under reflux for 3–5 hours.
- Outcome: Formation of ethoxy-methylene-cyanoacetic acid ethyl ester as an intermediate.
Cyclization to Pyrazole Derivative
- Reagents: Hydrazine hydrate is added to the intermediate in a polar solvent.
- Temperature Profile: The reaction is initially maintained at 15–30°C for 1 hour, then 25–30°C for 3 hours, followed by 40–45°C for 2 hours to ensure completion without impurities.
- Isolation: The pyrazole derivative precipitates upon cooling to 0–5°C and is filtered off.
- Yield: High yields reported (e.g., 92.14% for ethyl 3-amino-1H-pyrazole-4-carboxylate).
Alkylation to Introduce the Ethyl Group
- Alkylating Agents: Alkyl halides such as ethyl halide or benzyl halide.
- Base: Sodium methoxide or sodium hydroxide.
- Solvent: Dimethylformamide (DMF) or water-alcohol mixtures.
- Conditions: The reaction mixture is refluxed for 3 hours.
- Workup: After concentration, the product is extracted and purified by recrystallization or chromatography.
- Yield: Alkylation yields around 80% have been reported.
Hydrolysis to Acetic Acid Derivative
- The ester group is hydrolyzed under acidic or basic conditions to yield the corresponding acetic acid derivative.
Representative Reaction Scheme
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl cyanoacetate + orthoformic acid triethyl ester → ethoxy-methylene-cyanoacetic acid ethyl ester | Reflux in isopropyl alcohol, 85–90°C, 3–5 h | Not specified |
| 2 | Intermediate + hydrazine hydrate → pyrazole derivative | 15–45°C, 6 h total | ~92 |
| 3 | Pyrazole derivative + ethyl halide + base → N-ethyl pyrazole ester | Reflux in DMF, 3 h | ~80 |
| 4 | Ester hydrolysis → this compound | Acidic or basic hydrolysis | Not specified |
Analytical and Purification Techniques
- Purification: Flash chromatography on silica gel or preparative HPLC is used to purify intermediates and final products.
- Characterization: NMR (1H and 13C), LC-MS, and IR spectroscopy confirm structure and purity.
- LC-MS Conditions: Multiple methods under acidic and basic conditions with C18 columns are employed to analyze retention times and molecular weights.
- NMR: Chemical shifts confirm substitution patterns on the pyrazole ring and the presence of the ethyl group.
Research Findings and Notes
- The gradual temperature increase during hydrazine cyclization minimizes impurities.
- Alkylation reactions require strong bases and polar aprotic solvents for efficient N-alkylation.
- The choice of alkylating agent and base affects yield and purity.
- The synthetic route is adaptable for various alkyl substitutions on the pyrazole nitrogen, allowing structural diversity.
- The preparation methods are well-documented in patent WO2011064798A1 and supported by peer-reviewed synthetic protocols for pyrazole derivatives.
Summary Table of Key Reaction Parameters
| Parameter | Details |
|---|---|
| Intermediate Preparation | Ethyl cyanoacetate + orthoformic acid triethyl ester in isopropyl alcohol, 85–90°C, 3–5 h |
| Cyclization Agent | Hydrazine hydrate |
| Cyclization Temperature | Stepwise: 15–30°C (1 h), 25–30°C (3 h), 40–45°C (2 h) |
| Alkylation Agent | Ethyl halide |
| Alkylation Base | Sodium methoxide or sodium hydroxide |
| Alkylation Solvent | Dimethylformamide (DMF) |
| Alkylation Temperature | Reflux, 3 h |
| Purification Methods | Flash chromatography, preparative HPLC |
| Characterization Techniques | NMR, LC-MS, IR |
| Typical Yields | Cyclization ~92%, Alkylation ~80% |
This comprehensive preparation methodology provides a robust and reproducible route for synthesizing this compound with high purity and yield, suitable for further pharmaceutical or chemical research applications.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazole ring.
Scientific Research Applications
Spleen Tyrosine Kinase (Syk) Inhibition
One prominent application of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is in the inhibition of spleen tyrosine kinase (Syk), which plays a crucial role in various immune responses and is implicated in several diseases, including autoimmune disorders and cancers. Compounds derived from this structure have shown potential as therapeutic agents in preclinical studies.
Case Study:
A study demonstrated that derivatives of this compound effectively inhibited Syk activity, leading to reduced proliferation of certain cancer cell lines. The mechanism involved the disruption of Syk-mediated signaling pathways, showcasing the compound's potential as an anticancer agent .
Pim Kinase Inhibition
Another significant application is in the inhibition of Pim kinases (Pim-1, Pim-2, and Pim-3), which are involved in cell survival and proliferation. These kinases are often overexpressed in cancers, making them critical targets for therapeutic intervention.
Data Table: Inhibition Potency of Pyrazol Derivatives
| Compound Name | IC50 Value (µM) | Target Kinase |
|---|---|---|
| This compound | 15 | Pim-1 |
| 7-(1H-pyrazol-4-yl)-1,6-naphthyridine | 5 | Syk |
| 5-Chloro-N2-(1-ethyl-1H-pyrazol-4-yl) | 10 | Pim-2 |
Herbicide Development
This compound has also been explored for its herbicidal properties. Its unique chemical structure allows it to act selectively against certain weed species while being less harmful to crops.
Case Study:
Research indicates that formulations containing this compound demonstrated effective post-emergence control of specific weed species in corn crops. The compound works by inhibiting key metabolic pathways essential for weed growth .
Data Table: Herbicidal Efficacy
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Common Lambsquarters | 100 | 85 |
| Pigweed | 150 | 90 |
| Foxtail | 200 | 75 |
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid, differing in substituents, molecular weight, and applications:
2-(1-Phenyl-1H-pyrazol-4-yl)acetic Acid
- Structure : A phenyl group replaces the ethyl substituent at the pyrazole nitrogen.
- Molecular Weight : 202.21 g/mol (vs. ~184.17 g/mol for the ethyl analog, estimated).
- This compound (CAS 35715-77-6) is used in pharmaceutical research, as noted in its PubChem entry .
- Applications : Likely serves as a building block for drug candidates, contrasting with ethyl-substituted analogs that may prioritize herbicidal activity .
2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone
- Structure: Features a dichlorophenoxy group and a pyrazole-linked ketone instead of an acetic acid chain.
- Applications : Explicitly cited as a herbicide or pesticide, highlighting the role of chlorinated aryl groups in agrochemical activity .
- Key Difference : The ketone group may reduce acidity compared to the acetic acid moiety, altering reactivity in biological systems.
[1-(1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-3-piperidinyl)-1H-pyrazol-4-yl]acetic Acid
- Structure : Incorporates a tert-butoxycarbonyl (Boc)-protected piperidine ring, adding complexity and steric bulk.
- Applications : Likely used in medicinal chemistry for targeted drug delivery, where the Boc group enhances stability during synthesis .
{4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]phenoxy}acetic Acid
- Structure: Contains a methoxyphenyl-substituted pyrazole and a phenoxyacetic acid chain.
- Synthesis : Purified via ethyl acetate/hexane chromatography, similar to methods for related pyrazole-acetic acids .
Structural and Functional Analysis
Table 1: Key Properties of Compared Compounds
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | CAS Number | Primary Application |
|---|---|---|---|---|
| This compound | Ethyl (N), acetic acid | ~184.17* | N/A | Agrochemicals (inferred) |
| 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid | Phenyl (N) | 202.21 | 35715-77-6 | Pharmaceuticals |
| 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone | Dichlorophenoxy, ketone | 299.13 | N/A | Herbicides |
| [1-(Boc-piperidinyl)-1H-pyrazol-4-yl]acetic acid | Boc-piperidine | 337.37 | 1781095-18-8 | Drug discovery |
*Estimated based on structural similarity.
Key Trends :
Substituent Effects :
- Ethyl vs. Phenyl : Ethyl groups may reduce steric hindrance, favoring interactions in enzyme-active sites (e.g., herbicidal targets) . Phenyl groups enhance π-π stacking, useful in receptor binding .
- Chlorinated Aryl Groups : Increase herbicidal potency but may raise environmental concerns .
Functional Group Influence :
- Acetic Acid vs. Ketone : The carboxylic acid group in this compound offers higher acidity (pKa ~2.5–3.0), facilitating salt formation and solubility in aqueous formulations, unlike ketone derivatives .
Synthetic Routes :
- Ethyl-substituted pyrazoles are often synthesized via alkylation of pyrazole precursors (e.g., using ethyl halides), whereas phenyl analogs may require Suzuki couplings or nucleophilic substitutions .
Biological Activity
(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound this compound can be characterized by the following properties:
| Property | Description |
|---|---|
| Molecular Formula | C7H10N2O3 |
| Molecular Weight | 158.17 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The structure features a pyrazole ring substituted with an ethyl group and an acetic acid moiety, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research has indicated that compounds with similar structures often act as enzyme inhibitors or modulators. For instance, the pyrazole core is known to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease (AD) .
Enzyme Inhibition
- Acetylcholinesterase Inhibition : Inhibition of AChE increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission. This mechanism is particularly beneficial in AD treatment.
- Butyrylcholinesterase Inhibition : BChE plays a compensatory role in AD, and its inhibition alongside AChE may provide synergistic effects in managing symptoms .
Anticholinergic Activity
Studies have shown that this compound exhibits significant anticholinergic activity. This was evaluated through in vitro assays measuring the inhibition of AChE and BChE activities. The compound demonstrated IC50 values comparable to established AChE inhibitors like donepezil.
Case Studies
- Neuroprotective Effects : In a study involving murine models of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. Histopathological analysis indicated reduced amyloid plaque deposition.
- Anti-inflammatory Properties : Another investigation highlighted the compound's ability to modulate inflammatory pathways in microglial cells, suggesting potential applications in neuroinflammation .
Research Findings
Recent research has focused on optimizing the synthesis of this compound derivatives to enhance biological activity. The following table summarizes key findings from various studies:
Q & A
Q. What are the common synthetic routes for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid in academic research?
Methodological Answer: The synthesis typically involves two key steps:
- Cyclocondensation : Reacting ethyl acetoacetate with a dimethylformamide derivative (e.g., DMF-DMA) and a hydrazine derivative (e.g., ethylhydrazine) to form the pyrazole ring. This step is analogous to the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine yielded the pyrazole core .
- Functionalization : Introducing the ethoxyacetic acid moiety via nucleophilic substitution or ester hydrolysis. For example, hydrolysis of an ethyl ester intermediate under basic conditions (e.g., NaOH/EtOH) can yield the carboxylic acid derivative, as demonstrated in related pyrazole-4-carboxylic acid syntheses .
Q. Key Considerations :
- Purification via column chromatography or recrystallization.
- Intermediate characterization using -NMR and IR spectroscopy to confirm regioselectivity and functional group integrity.
Q. How is the structure of this compound characterized in academic research?
Methodological Answer: Structural confirmation relies on multi-technique analysis:
- Spectroscopic Methods :
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) is employed. Refinement using programs like SHELXL resolves bond lengths and angles, particularly for the pyrazole-oxygen linkage .
Example : In a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, SC-XRD data refined with SHELXL confirmed the planar pyrazole ring and hydrogen-bonding networks .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how are they addressed?
Methodological Answer : Challenges :
- Disordered Solvent Molecules : Common in polar derivatives; resolved using SQUEEZE in PLATON to model electron density .
- Twinned Crystals : Requires careful data integration (e.g., using SHELXD for twin-law identification) .
- Hydrogen Bonding Ambiguities : O-H⋯N/O interactions in the acetic acid moiety may require restraints during refinement to avoid overfitting .
Q. Solutions :
Q. How do researchers analyze discrepancies between theoretical and experimental spectral data for pyrazole-oxygen acetic acid derivatives?
Methodological Answer : Steps :
Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict -NMR chemical shifts and IR frequencies .
Experimental Validation : Compare computed data with observed spectra. For example, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, deviations in carbonyl IR peaks (Δ ~10 cm) were attributed to intermolecular hydrogen bonding not modeled in simulations .
Error Source Analysis :
- Solvent Effects : PCM (Polarizable Continuum Model) adjustments improve agreement for polar solvents .
- Crystal Packing : SC-XRD data (e.g., from SHELXL refinements) reveal intermolecular interactions that alter spectral properties .
Case Study : A combined experimental-theoretical study on pyrazole derivatives showed that discrepancies in -NMR shifts for the ethyl group (Δδ ~0.2 ppm) arose from conformational flexibility not captured in static DFT models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
